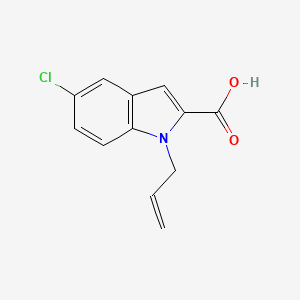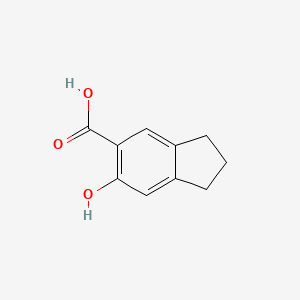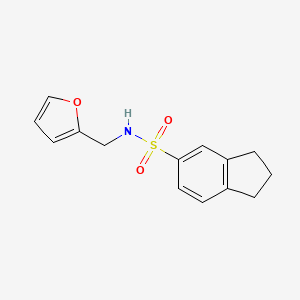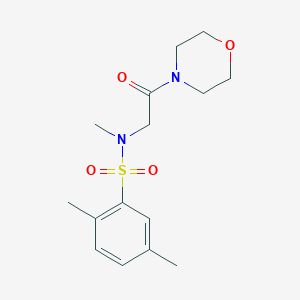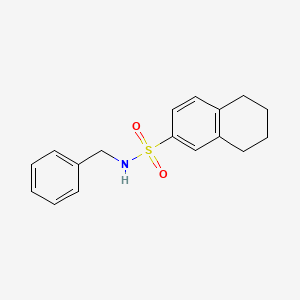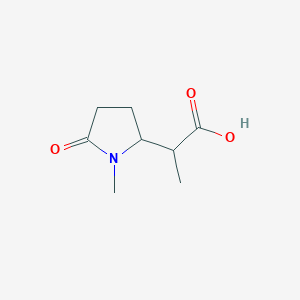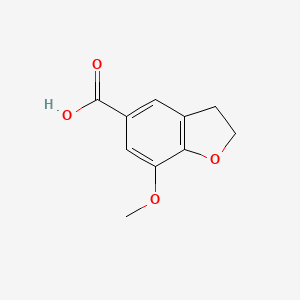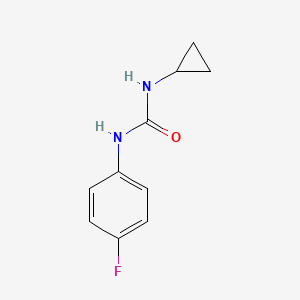
1-Cyclopropyl-3-(4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(4-fluorophenyl)urea, also known as CFTR inhibitor, is a chemical compound that has gained attention in the scientific community for its potential application in treating cystic fibrosis.
Mécanisme D'action
1-Cyclopropyl-3-(4-fluorophenyl)urea works by binding to the this compound protein and preventing it from functioning properly. Specifically, it binds to the ATP-binding site of the this compound protein, which is responsible for the energy required to transport chloride ions across cell membranes. By inhibiting this process, this compound reduces the amount of chloride ions that are transported, thereby improving the function of mutant this compound proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve the function of mutant this compound proteins in vitro and in vivo. In vitro studies have shown that this compound can increase the amount of chloride ions transported across cell membranes in cells expressing mutant this compound proteins. In vivo studies have shown that this compound can improve lung function in animal models of cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Cyclopropyl-3-(4-fluorophenyl)urea in lab experiments is its specificity for the this compound protein. This allows researchers to study the effects of this compound inhibition on cellular processes without affecting other proteins. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can cause cell death in certain cell types.
Orientations Futures
There are several future directions for the use of 1-Cyclopropyl-3-(4-fluorophenyl)urea in the treatment of cystic fibrosis. One direction is the development of more potent and selective this compound inhibitors. Another direction is the use of this compound inhibitors in combination with other drugs to improve the treatment of cystic fibrosis. Additionally, researchers are exploring the use of this compound inhibitors in other diseases that involve ion transport across cell membranes, such as polycystic kidney disease.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-3-(4-fluorophenyl)urea involves the reaction of cyclopropylamine with 4-fluorophenyl isocyanate. The reaction is carried out in the presence of a solvent such as tetrahydrofuran or dimethylformamide. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-Cyclopropyl-3-(4-fluorophenyl)urea is primarily used as a this compound inhibitor. This compound is a protein that regulates the transport of chloride ions across cell membranes. Mutations in the this compound gene can lead to the development of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. This compound inhibitors such as this compound have been shown to improve the function of mutant this compound proteins, thereby reducing the symptoms of cystic fibrosis.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-7-1-3-8(4-2-7)12-10(14)13-9-5-6-9/h1-4,9H,5-6H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZDWHZJEKCGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)
![1-[3-(Benzylamino)piperidin-1-yl]ethanone](/img/structure/B7647113.png)
![6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7647126.png)
